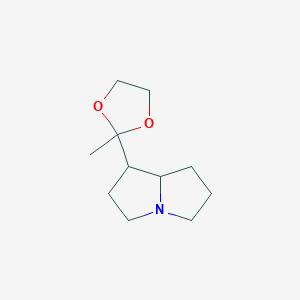
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine is a chemical compound that features a unique structure combining a dioxolane ring and a pyrrolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine typically involves the formation of the dioxolane ring followed by the construction of the pyrrolizine ring. One common method is the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The pyrrolizine ring can then be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, while the pyrrolizine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure.
2-Methyl-1,3-dioxolane: Another compound with a methyl-substituted dioxolane ring.
1,3-Dioxolan-2-one: A compound with a dioxolane ring and a carbonyl group.
Uniqueness
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine is unique due to its combination of a dioxolane ring and a pyrrolizine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields.
Properties
CAS No. |
88001-40-5 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(2-methyl-1,3-dioxolan-2-yl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C11H19NO2/c1-11(13-7-8-14-11)9-4-6-12-5-2-3-10(9)12/h9-10H,2-8H2,1H3 |
InChI Key |
DEXBFLDQBCCXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2CCN3C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


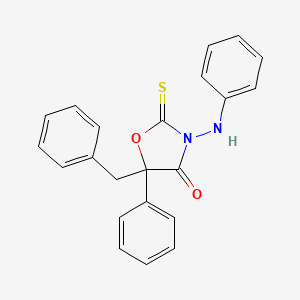
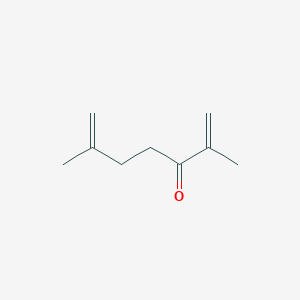
![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
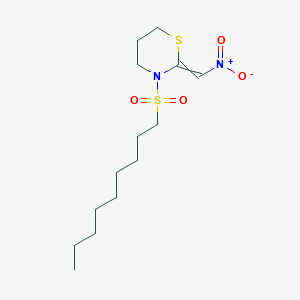
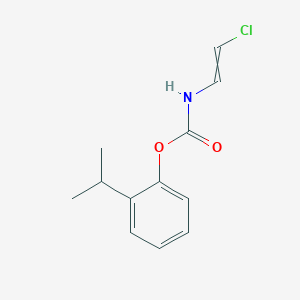
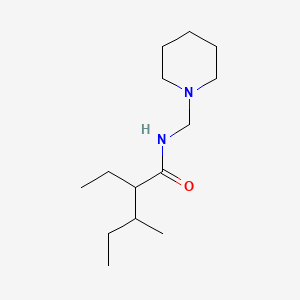


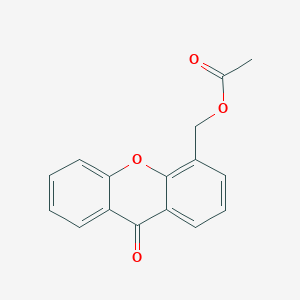



![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)

